10H-Phenotellurazine, 3,7-dibromo-10-ethyl-
Beschreibung
10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is a heterocyclic compound featuring a phenotellurazine core substituted with bromine atoms at positions 3 and 7 and an ethyl group at the 10-position. The phenotellurazine scaffold is structurally analogous to phenothiazine (sulfur-based) but replaces sulfur with tellurium, imparting distinct electronic and steric properties. The bromine substituents enhance molecular weight and polarizability, while the ethyl group modifies solubility and steric bulk.
Eigenschaften
CAS-Nummer |
98326-29-5 |
|---|---|
Molekularformel |
C14H11Br2NTe |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
3,7-dibromo-10-ethylphenotellurazine |
InChI |
InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3 |
InChI-Schlüssel |
GJEJOTBFZAANEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromo-10-ethyl-phenotellurazine typically involves the bromination of 10-ethyl-phenotellurazine. The reaction is carried out by adding bromine to a solution of 10-ethyl-phenotellurazine in an appropriate solvent, such as acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 7 positions of the phenotellurazine ring .
Industrial Production Methods: Industrial production of 3,7-dibromo-10-ethyl-phenotellurazine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dibromo-10-ethyl-phenotellurazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The bromine atoms at the 3 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of phenotellurazine.
Reduction: Lower oxidation state derivatives of phenotellurazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dibromo-10-ethyl-phenotellurazine is used as a precursor for the synthesis of other tellurium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: The compound’s potential biological activity is of interest in the study of tellurium-based drugs and their mechanisms of action. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: Research into the medicinal properties of 3,7-dibromo-10-ethyl-phenotellurazine includes its potential use as an anticancer agent, antimicrobial agent, and in other therapeutic applications .
Industry: In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 3,7-dibromo-10-ethyl-phenotellurazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Key Structural Attributes :
- Molecular Formula : C₁₄H₁₁Br₂NTe (inferred from analogous compounds in and ).
- Molecular Weight : ~449.03 g/mol (calculated based on tellurium’s atomic mass and bromine substitutions).
Structural Analogues: Tellurium vs. Sulfur-Based Derivatives
10H-Phenothiazine Derivatives
- 3,7-Dibromo-10-hexyl-10H-phenothiazine (): Formula: C₁₈H₁₉Br₂NS. Molecular Weight: 441.225 g/mol. Key Differences: Replacing tellurium with sulfur reduces atomic mass and alters electronic properties. The hexyl group enhances lipophilicity compared to the ethyl group in the target compound.
- N-Phenyl-10H-phenotellurazine (): Synthesis: Prepared via Pd-catalyzed cross-coupling of 10H-phenotellurazine with iodobenzene. Reactivity: The absence of bromine substituents increases electron density at the aromatic ring, favoring electrophilic substitution .
Halogenated Derivatives
- 3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (): Formula: C₁₈H₁₀Br₃NS. Molecular Weight: 512.057 g/mol.
Functional Group Comparisons
Substituent Position and Electronic Effects
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
